molecular formula C17H17N3OS B11291617 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide

Cat. No.: B11291617
M. Wt: 311.4 g/mol
InChI Key: DTAOPDRHQMQNFQ-UHFFFAOYSA-N
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Description

N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE is a complex organic compound featuring a thiazolo[5,4-b]pyridine core. This structure is significant due to its presence in various biologically active molecules, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide

InChI

InChI=1S/C17H17N3OS/c1-3-6-15(21)19-13-8-4-7-12(11(13)2)16-20-14-9-5-10-18-17(14)22-16/h4-5,7-10H,3,6H2,1-2H3,(H,19,21)

InChI Key

DTAOPDRHQMQNFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE typically involves the construction of the thiazolo[5,4-b]pyridine core followed by functionalization. One common method includes the reaction of hydrazonoyl halides with pyridine derivatives under basic conditions . The reaction conditions often involve the use of ethanol and triethylamine as solvents and bases, respectively .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .

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